Biochemical PIKfyve Inhibitory Potency (IC50) of CAS 1040644-07-2 vs. Reference PIKfyve Inhibitors Apilimod and YM201636
In a biochemical PIKfyve kinase assay using PI(3)P:PS substrate and recombinant human GST-tagged PIKFYVE (1493 to end residues) expressed in baculovirus-infected Sf9 cells, CAS 1040644-07-2 exhibited an IC50 of 5.75 × 10³ nM (5.75 μM) [1]. Under comparable assay conditions using the Carna Biosciences ADP-Glo Kinase assay, the established PIKfyve inhibitors apilimod (STA-5326) and YM201636 exhibit IC50 values of approximately 14 nM and 33 nM, respectively [2]. This represents an ~410-fold lower potency for CAS 1040644-07-2 relative to apilimod and an ~174-fold lower potency relative to YM201636.
| Evidence Dimension | PIKfyve biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 5.75 × 10³ nM (5.75 μM) |
| Comparator Or Baseline | Apilimod: IC50 ≈ 14 nM; YM201636: IC50 ≈ 33 nM |
| Quantified Difference | ~410-fold less potent than apilimod; ~174-fold less potent than YM201636 |
| Conditions | Recombinant human PIKFYVE kinase assay (Carna Biosciences ADP-Glo format); PI(3)P:PS substrate; baculovirus-infected Sf9 cell expression system |
Why This Matters
The substantially lower PIKfyve potency of CAS 1040644-07-2 compared to nanomolar inhibitors means it is unsuitable as a chemical probe for PIKfyve inhibition studies, but its distinct potency range may offer value in assay calibration or as a weak-binding control compound where full target engagement is undesirable.
- [1] BindingDB. Entry BDBM645410: Affinity Data for CAS 1040644-07-2 (US20240016810, Compound TABLE 16.23). BindingDB, 2025. View Source
- [2] BindingDB. Entry BDBM50590927: Apilimod (STA-5326) PIKfyve Affinity Data. BindingDB, 2025. View Source
